molecular formula C9H7N3 B3086423 1-Methyl-1H-indazole-4-carbonitrile CAS No. 1159511-43-9

1-Methyl-1H-indazole-4-carbonitrile

Cat. No. B3086423
CAS RN: 1159511-43-9
M. Wt: 157.17 g/mol
InChI Key: AZKQSDIWPIYBPL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-4-carbonitrile is a chemical compound with the molecular formula C8H8N2. It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indazole-4-carbonitrile consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The molecule has a methyl group (-CH3) attached to one of the nitrogen atoms in the indazole ring and a carbonitrile group (-CN) attached to the fourth carbon atom in the ring .

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives, including 1-Methyl-1H-indazole-4-carbonitrile, have been found to have anti-inflammatory properties. For instance, a novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone .

Antitumor Applications

Indazole derivatives are also used in the treatment of tumors. They have been found to have antitumor properties, making them valuable in cancer research and treatment .

Anti-HIV Applications

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . This makes them crucial in the fight against HIV/AIDS.

Antidepressant Applications

Indazole-containing compounds have been used as antidepressants . This highlights their importance in mental health treatment.

Antibacterial Applications

Indazole derivatives have been found to have antibacterial properties . This makes them useful in combating bacterial infections.

Contraceptive Applications

Some indazole derivatives have been used for contraceptive activities . This shows their versatility and wide range of applications in the medical field.

Antihypertensive Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . This makes them valuable in managing high blood pressure.

Synthesis of Other Compounds

Indazole is an important synthon in the development of new drugs . Its derivatives show different biological activities, making it a valuable compound in the synthesis of a wide range of drugs .

Safety and Hazards

1-Methyl-1H-indazole-4-carbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-methylindazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKQSDIWPIYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292779
Record name 1-Methyl-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-4-carbonitrile

CAS RN

1159511-43-9
Record name 1-Methyl-1H-indazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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